methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate
Overview
Description
Methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-(4-chlorophenyl)-2-cyanoethene. This intermediate is then reacted with methyl 4-sulfobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.
Scientific Research Applications
Methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl and cyano-substituted benzoates, such as:
- Methyl 4-sulfobenzoate
- 4-chlorophenylsulfonyl cyanide
- Ethyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate
Uniqueness
Methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c1-23-17(20)13-4-2-12(3-5-13)10-16(11-19)24(21,22)15-8-6-14(18)7-9-15/h2-10H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXZLXULXYYIDA-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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